molecular formula C6H13Br2NO2 B14728241 2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide CAS No. 6340-38-1

2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B14728241
CAS No.: 6340-38-1
M. Wt: 290.98 g/mol
InChI Key: JAOAPJJKWIBGEE-UHFFFAOYSA-N
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Description

(2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE typically involves the reaction of a suitable brominated precursor with a trimethylamine derivative. The reaction conditions may include:

  • Solvent: Common solvents include water, ethanol, or other polar solvents.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts may or may not be required depending on the specific reaction pathway.

Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Nucleophiles: Hydroxide ions, amines, thiols, etc.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while substitution reactions may produce a variety of substituted quaternary ammonium compounds.

Chemistry:

  • Used as a reagent in organic synthesis.
  • Acts as a phase-transfer catalyst in various chemical reactions.

Biology:

  • Investigated for its antimicrobial properties.
  • Studied for its potential use in drug delivery systems.

Medicine:

  • Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.

Industry:

  • Utilized in the formulation of cleaning agents and disinfectants.
  • Employed in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways, depending on its application.

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar disinfectant properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.

    Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.

Uniqueness: (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is unique due to its specific brominated structure, which may confer distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.

Properties

CAS No.

6340-38-1

Molecular Formula

C6H13Br2NO2

Molecular Weight

290.98 g/mol

IUPAC Name

(2-bromo-2-carboxyethyl)-trimethylazanium;bromide

InChI

InChI=1S/C6H12BrNO2.BrH/c1-8(2,3)4-5(7)6(9)10;/h5H,4H2,1-3H3;1H

InChI Key

JAOAPJJKWIBGEE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(C(=O)O)Br.[Br-]

Origin of Product

United States

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